5-(4-methoxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-methoxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinylsulfonyl group, and an oxazole carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the methoxyphenyl group, and the attachment of the piperidinylsulfonyl group. Common reagents used in these reactions include various acids, bases, and solvents such as tetrahydrofuran. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-methoxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide
- 5-(4-fluorophenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide
Uniqueness
5-(4-methoxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its utility in various chemical reactions.
Properties
Molecular Formula |
C23H25N3O5S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H25N3O5S/c1-16-5-3-4-14-26(16)32(28,29)20-12-8-18(9-13-20)24-23(27)21-15-22(31-25-21)17-6-10-19(30-2)11-7-17/h6-13,15-16H,3-5,14H2,1-2H3,(H,24,27) |
InChI Key |
WQEHOMFZAFFPDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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